(2R)-1-(2,2-Dimethylcyclopropyl)propan-2-amine
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Overview
Description
(2R)-1-(2,2-Dimethylcyclopropyl)propan-2-amine is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and an amine group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2,2-Dimethylcyclopropyl)propan-2-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a reducing agent to form the corresponding alcohol, which is then converted to the amine via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(2,2-Dimethylcyclopropyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-1-(2,2-Dimethylcyclopropyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-1-(2,2-Dimethylcyclopropyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2,2-Dimethylcyclopropyl)propan-2-amine: The enantiomer of the compound with similar structural features but different stereochemistry.
1-(2,2-Dimethylcyclopropyl)ethanamine: A related compound with a shorter carbon chain.
1-(2,2-Dimethylcyclopropyl)butan-2-amine: A related compound with a longer carbon chain.
Uniqueness
(2R)-1-(2,2-Dimethylcyclopropyl)propan-2-amine is unique due to its specific stereochemistry and the presence of the cyclopropyl ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R)-1-(2,2-dimethylcyclopropyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(9)4-7-5-8(7,2)3/h6-7H,4-5,9H2,1-3H3/t6-,7?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWMQKNDFSGFMS-ULUSZKPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC1(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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